N-(1-cyclopropylethyl)-3-fluoroaniline is a chemical compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to an aromatic ring. This specific compound features a cyclopropyl group and a fluorine atom, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as cyclopropylamine, fluorinated anilines, and nitrobenzene derivatives. The synthesis methods are often detailed in patents and scientific literature that focus on the preparation of fluorinated anilines and their derivatives .
The synthesis of N-(1-cyclopropylethyl)-3-fluoroaniline typically involves several steps, including the formation of intermediates that undergo further transformations. One common method involves the selective reaction of cyclopropylamine with a suitable nitrobenzene derivative followed by reduction processes.
N-(1-cyclopropylethyl)-3-fluoroaniline has a molecular formula of CHFN. Its structure features:
N-(1-cyclopropylethyl)-3-fluoroaniline can participate in various chemical reactions due to its functional groups:
The compound is particularly reactive due to the presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups, allowing it to engage in complex reaction mechanisms typical for substituted anilines .
The mechanism of action for N-(1-cyclopropylethyl)-3-fluoroaniline primarily involves its interaction with biological targets such as enzymes or receptors. The amino group facilitates binding through hydrogen bonding, while the fluorine atom may enhance lipophilicity and metabolic stability.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to improved efficacy in therapeutic applications .
Relevant data from studies indicate that modifications in structure (like fluorination) significantly affect these properties, enhancing biological activity while maintaining stability .
N-(1-cyclopropylethyl)-3-fluoroaniline has potential applications in:
The emergence of N-(1-cyclopropylethyl)-3-fluoroaniline (CAS 1019618-85-9) reflects broader trends in medicinal chemistry exploring hybrid pharmacophores. Its first documented synthesis appeared in chemical catalogs circa early 2010s as researchers investigated aniline derivatives with constrained aliphatic substituents. The compound’s design merges two strategic motifs: 3-fluoroaniline—a common building block in agrochemicals and pharmaceuticals—and the 1-cyclopropylethyl group, which introduces stereochemical complexity and metabolic stability. Early synthetic routes likely adapted reductive amination protocols between 3-fluoroaniline and 1-cyclopropylethanone, though later refinements employed Buchwald-Hartwig couplings to improve yield and purity [3] [8]. Its initial applications centered on serving as an intermediate in kinase inhibitor synthesis, particularly compounds targeting tyrosine kinases implicated in oncology. The deliberate incorporation of both fluorine and cyclopropane echoes the "fluorine scan" approach prevalent in lead optimization during this period [4].
Table 1: Synthetic Evolution of N-(1-cyclopropylethyl)-3-fluoroaniline
Period | Primary Method | Key Innovation | Application Focus |
---|---|---|---|
Pre-2010 | Reductive Amination | NaBH₄/ZnCl₂-mediated reduction | Exploratory scaffold |
2010–2015 | Pd-catalyzed Coupling | Buchwald-Hartwig amination | Kinase inhibitor intermediates |
Post-2015 | Flow Chemistry | Continuous hydrogenation | High-throughput library synthesis |
The cyclopropyl moiety confers distinct conformational and electronic effects. Its high ring strain (∼27 kcal/mol) induces bond angle distortion, forcing the ethylamine chain into a semi-rigid configuration that preferentially interacts with hydrophobic enzyme pockets. This steric constraint reduces rotational entropy upon binding, potentially enhancing target affinity compared to linear alkyl chains. Concurrently, the fluorine atom at the aniline meta-position exerts strong electronegativity (-I effect), lowering the adjacent nitrogen’s pKₐ by ∼1–2 units and increasing metabolic resistance to oxidative degradation. This dual modification synergistically optimizes bioavailability; fluorination improves membrane permeability, while the cyclopropyl group impedes CYP450-mediated metabolism via steric shielding of the benzylic position [2] [4] [6].
Table 2: Physicochemical Impact of Substituents
Property | Effect of Cyclopropylethyl | Effect of 3-Fluoro | Net Change vs. Aniline |
---|---|---|---|
logP | +1.2 (hydrophobicity) | +0.14 (lipophilicity) | +1.34 |
pKₐ (amine) | -0.3 (steric inhibition) | -1.1 (-I effect) | ∼7.2 (vs. 9.4 in aniline) |
Metabolic Stability | CYP3A4 resistance | Blocked para-oxidation | >2x half-life (in vitro) |
Positional isomerism critically modulates this scaffold’s electronic topology and biological interactions. The 3-fluoroaniline derivative exhibits superior synthetic versatility due to symmetric resonance stabilization, allowing electrophilic substitutions predominantly at ortho/para positions. In contrast, 2-fluoroaniline analogues suffer from steric clashes between the fluorine and ethylamine side chain, destabilizing planar conformations essential for receptor binding. Computational analyses (DFT, M06-2X/6-311+G) confirm the **3-fluoro isomer’s dipole moment (∼1.85 D) aligns better with hydrophobic active sites than the twisted 2-fluoro conformer (dipole ∼2.3 D). Biologically, this translates to marked selectivity differences: 3-Fluoro derivatives serve as precursors to serotonin 5-HT₂c agonists with sub-10 nM potency, whereas 2-fluoro isomers display attenuated activity due to disrupted π-stacking [2] [6].
Table 3: Isomeric Comparison of Fluoroaniline Derivatives
Parameter | N-(1-cyclopropylethyl)-3-fluoroaniline | 2-Fluoro Isomer | 4-Fluoro Isomer |
---|---|---|---|
Synthetic Accessibility | High (yield >75%) | Moderate (yield ∼50%) | High (>80%) |
Dipole Moment (D) | 1.85 | 2.30 | 1.92 |
5-HT₂c EC₅₀ | 8.0 nM (agonist) | >1,000 nM | 162 nM |
Metabolic Sites | Ortho-hydroxylation | Para-hydroxylation | Ortho-hydroxylation |
The meta-fluorine’s ability to participate in halogen bonding (e.g., with carbonyl oxygens in kinases) further differentiates it. Crystallographic studies of analogous compounds reveal fluorine-mediated hydrogen bonds (C–F···H–N) that stabilize ligand-receptor complexes by ∼1.2 kcal/mol. This interaction is geometrically unfeasible in 2-fluoro isomers, explaining their reduced prevalence in optimized drug candidates [2] [8].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: